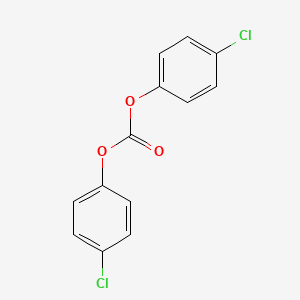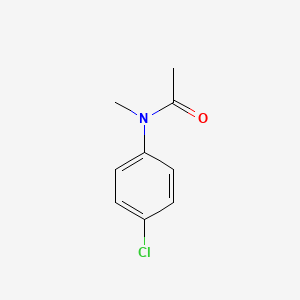
3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. The starting materials often include isonicotinic acid hydrazide and 2,4-dichlorobenzoic acid. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate .
Uniqueness
What sets 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from these similar compounds is its specific substitution pattern and the presence of both isonicotinoyl and dichlorobenzoate groups.
Properties
CAS No. |
767305-64-6 |
|---|---|
Molecular Formula |
C20H13Cl2N3O3 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-4-5-17(18(22)11-15)20(27)28-16-3-1-2-13(10-16)12-24-25-19(26)14-6-8-23-9-7-14/h1-12H,(H,25,26)/b24-12+ |
InChI Key |
CKRXVGYZXOTULE-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)

![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide](/img/structure/B12009263.png)


![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009295.png)
